1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine

DNA polymerase inhibition nucleoside analog antiproliferative activity

3'-Amino-2',3'-dideoxythymidine (AMT) is a high-purity nucleoside analog for DNA polymerase mechanism studies. Its 3'-amino modification confers selective inhibition of DNA polymerase α (Ki 3.3 μM) and potent 3'→5' exonuclease blockade. As the defined AZT metabolite, it enables precise dissection of drug-induced toxicity pathways. Available in ≥98% purity with multiple packaging options to support biochemical assay development.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
Cat. No. B12395186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
InChIInChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4,11H2,1H3,(H,12,15,16)/t6?,7-,8-/m1/s1
InChIKeyADVCGXWUUOVPPB-SPDVFEMOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine: Nucleoside Analog Monomer for Nucleic Acid Synthesis and DNA Polymerase Research


1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine, also known as 3'-amino-2',3'-dideoxythymidine or 3'-NH2-ddT, is a pyrimidine nucleoside analog derived from thymidine by substitution of the 3'-hydroxyl group with an amino moiety [1]. The compound is a monomeric raw material utilized in nucleic acid synthesis and serves as a precursor for the corresponding 5'-triphosphate, which acts as a chain-elongating inhibitor of DNA polymerases . The compound is also recognized as a metabolite of zidovudine (AZT), formed via reductive metabolism [2].

Critical Distinctions for 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine: Why Structural Analogues Cannot Substitute


1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine exhibits a unique biochemical profile distinct from structurally similar nucleoside analogs. While its 3'-azido counterpart (AZT) demonstrates potent antiviral activity against retroviruses [1], the 3'-amino modification fundamentally alters the compound's interaction with polymerases, abolishing reverse transcriptase inhibition while conferring potent chain-termination activity against DNA polymerase α [2]. Furthermore, the monophosphate derivative of this compound uniquely inhibits 3′ to 5′ exonuclease activity with greater potency than other 2′,3′-dideoxynucleoside-5′-monophosphate analogs [3]. These divergent properties render the compound unsuitable for antiviral applications where AZT is employed, while conversely establishing its value as a specialized tool in DNA polymerase mechanism studies and nucleic acid synthesis applications where the 3'-amino group imparts specific, quantifiable performance characteristics not achievable with standard dideoxynucleosides.

1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine: Quantified Differentiation Data for Procurement Decisions


DNA Polymerase α Inhibition Potency: 3'-Amino-ddTTP Exhibits Competitive Inhibition with Ki Value Superior to Substrate Km

The 5'-triphosphate derivative of 1-(3-beta-amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine (3'-amino-3'-deoxythymidine-5'-triphosphate) acts as a competitive inhibitor against dTTP with a Ki of 3.3 μM, whereas the Km for dTTP was 8 μM using activated calf thymus DNA as the template and DNA polymerase-α [1]. This indicates a binding affinity for the polymerase active site that exceeds the natural substrate's affinity by more than a factor of two.

DNA polymerase inhibition nucleoside analog antiproliferative activity

Reverse Transcriptase Inhibition Deficit: 3'-Amino-ddTTP Lacks Inhibitory Activity Against Retroviral RT Where AZT-TP Shows Ki = 1.8 μM

In a comparative study of 2',3'-dideoxythymidine 5'-triphosphate derivatives, 3'-amino-2',3'-dideoxythymidine 5'-triphosphate (3'-NH2-ddTTP) exhibited no detectable inhibition of reverse transcriptase purified from Rauscher murine leukemia virus, whereas 3'-azido-2',3'-dideoxythymidine 5'-triphosphate (AZT-TP) demonstrated competitive inhibition with a Ki of 1.8 μM under identical conditions [1]. The Ki values for all tested compounds were: 3'-N3-ddTTP (Ki = 1.8 μM) > ddTTP (Ki = 9.3 μM) > dXTP (Ki = 16.3 μM), with 3'-NH2-ddTTP showing no measurable inhibition [1].

reverse transcriptase antiviral selectivity NRTI analogs

3′ to 5′ Exonuclease Inhibition: AMT-MP is the Most Potent ddN-MP Analog Tested, Inhibiting >50% at 100 μM

The monophosphate derivative of 1-(3-beta-amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine (AMT-MP) was evaluated alongside other 2′,3′-dideoxynucleoside-5′-monophosphate (ddN-MP) analogs for inhibition of 3′ to 5′ exonuclease activity of calf thymus DNA polymerase δ. AMT-MP was identified as the most potent inhibitor among all ddN-MP analogs tested, inhibiting exonuclease activity by more than 50% at a concentration of 100 μM [1].

exonuclease inhibition DNA proofreading nucleotide analog pharmacology

Hemoglobin Synthesis Inhibition: AMT Shows ~21% Inhibition at 25 μM, Substantially Lower Than AZT

In comparative studies using butyric acid-induced K-562 human erythroleukemia cells, 3'-amino-3'-deoxythymidine (AMT) inhibited hemoglobin synthesis by approximately 21% as measured by benzidine staining at a concentration of 25 μM, with only slight additional inhibition at higher concentrations. The inhibition of Hb production by AMT was substantially lower compared with that of AZT, its parent drug. At 100 μM, both compounds produced approximately 50% inhibition of globin mRNA steady-state levels [1].

erythroid toxicity globin gene expression AZT metabolite

Chain Termination Specificity: 3'-Aminonucleotide Triphosphates Serve as Base-Specific Chain Terminators in DNA Sequencing

3'-Amino-3'-deoxythymidine 5'-triphosphate, along with other 3'-aminonucleoside triphosphates, has been demonstrated to serve as a very potent and base-specific chain terminator in DNA-sequencing reactions using fluorescent detection methods [1]. The compound's Ki of 3.3 μM against DNA polymerase-α [2] supports its utility as an efficient chain-terminating nucleotide analog. Unlike standard 2',3'-dideoxynucleoside triphosphates (ddNTPs), the 3'-amino modification introduces a nitrogen atom at the 3' position, which alters hydrogen bonding potential and may influence incorporation fidelity and termination efficiency in specific polymerase contexts.

DNA sequencing chain terminator modified nucleotide

Antiviral Inactivity Profile: 3'-Amino-ddT is Practically Inactive Against M-MuLV (EC50 Not Attainable) vs. AZT EC50 = 0.02 μM

In a comprehensive evaluation of 3'-azido and 3'-amino derivatives of pyrimidine deoxyribonucleosides against Moloney-murine leukemia virus (M-MuLV) in vitro, 3'-azido-3'-deoxythymidine (AZT) was the most active compound with an EC50 value of 0.02 μM, whereas the 3'-amino derivative (AMT) and other 3'-amino analogues in the series were found to be practically inactive [1]. This stark contrast highlights the critical dependence of antiviral activity on the precise chemical nature of the 3'-substituent.

antiviral activity M-MuLV retrovirus

Optimal Procurement and Research Applications for 1-(3-beta-Amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymine


DNA Polymerase α Mechanism and Inhibitor Studies

The 5'-triphosphate derivative serves as a defined competitive inhibitor of DNA polymerase α with a documented Ki of 3.3 μM (vs. dTTP Km of 8 μM) [1]. This established inhibitory profile makes the compound suitable for biochemical studies of DNA replication fidelity, polymerase active site characterization, and development of novel polymerase inhibitors. The absence of reverse transcriptase inhibition [2] ensures specificity in assays involving cellular DNA polymerases without confounding retroviral RT activity.

AZT Toxicity and Metabolite Research

As a defined and quantifiably distinct metabolite of zidovudine (AZT), 1-(3-beta-amino-2,3-dideoxy-beta-D-threopenta-furanosyl)thymidine (AMT) is essential for mechanistic studies of AZT-induced toxicities. The compound inhibits hemoglobin synthesis by approximately 21% at 25 μM in K-562 cells, which is substantially lower than AZT-mediated inhibition [3]. This differential activity enables researchers to dissect the contributions of parent drug versus metabolite to the anemia and other hematopoietic toxicities observed clinically with AZT therapy.

3′ to 5′ Exonuclease and DNA Repair Pathway Investigation

The monophosphate derivative (AMT-MP) is the most potent inhibitor of DNA polymerase δ-associated 3′ to 5′ exonuclease activity among all ddN-MP analogs tested, with >50% inhibition at 100 μM [4]. This established potency makes the compound a valuable biochemical probe for investigating proofreading mechanisms, DNA repair fidelity, and the role of exonuclease activity in maintaining genomic stability. It may also serve as a reference compound for screening novel exonuclease inhibitors.

Specialized DNA Sequencing Method Development

The triphosphate form of this compound acts as a base-specific chain terminator in DNA-sequencing reactions with fluorescent detection systems [5]. Its 3'-amino modification provides chemically distinct termination properties compared to standard ddNTPs, making it suitable for developing modified sequencing protocols, investigating polymerase termination specificity, and optimizing sequencing-by-synthesis chemistries where alternative chain terminators may improve read length or accuracy in specific sequence contexts.

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